Product packaging for sodium 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonate(Cat. No.:CAS No. 25394-13-2)

sodium 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonate

Cat. No.: B6285845
CAS No.: 25394-13-2
M. Wt: 392.4 g/mol
InChI Key: UCZDMJIAIMUIMS-TYYBGVCCSA-M
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Description

Historical Context and Evolution of its Role as a Key Chemical Intermediate

The historical significance of amsonic acid and its disodium (B8443419) salt is deeply intertwined with the development of synthetic dyes and optical brightening agents. medkoo.comncats.io Its journey as a key chemical intermediate began with the burgeoning dye industry, where its unique structure, featuring both amino and sulfonic acid groups, proved invaluable. ontosight.ai The ability of the amino groups to be diazotized and coupled allows for the creation of a wide array of azo dyes, while the sulfonic acid groups impart water solubility, a critical property for dyeing processes. ontosight.aiwikipedia.org Over time, its application expanded beyond traditional dyes to the synthesis of fluorescent whitening agents, which are now ubiquitous in textiles, papers, and detergents. medkoo.comncats.io

Significance in Organic Synthesis and Industrial Chemistry Research

The importance of amsonic acid disodium salt extends throughout organic synthesis and industrial chemistry. It serves as a fundamental building block for a variety of more complex molecules. ontosight.ai In industrial settings, it is a primary precursor for the production of a large class of optical brighteners. medkoo.comncats.io These compounds function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, leading to a brighter and cleaner appearance of materials.

Research in industrial chemistry continues to explore the utility of amsonic acid disodium salt. For instance, its derivatives are investigated for applications in various chemical and biochemical studies. ontosight.ai The presence of reactive functional groups allows for its incorporation into larger molecular frameworks, opening avenues for the development of new materials and functional chemicals. ontosight.ai

Table 1: Industrial Applications of Amsonic Acid Disodium Salt

Industry Application
Dye Industry Intermediate in the synthesis of various dyes and pigments. ontosight.ai
Textiles & Paper Key component in the production of fluorescent whitening agents. medkoo.comncats.io
Chemical Research Used as a reagent and building block in organic synthesis. ontosight.ai

Structural Characteristics and Chemical Nomenclature Relevant to Advanced Studies

The precise structure of amsonic acid disodium salt is crucial to its chemical reactivity and function. Its systematic IUPAC name is disodium;2-amino-5-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate. nih.gov The molecule possesses a central trans-stilbene (B89595) core, which is a diarylethene, with an ethene bridge connecting two phenyl rings. Each phenyl ring is substituted with an amino group and a sulfonic acid group. The "(E)" designation in the IUPAC name indicates the trans configuration of the double bond.

The molecular formula for amsonic acid disodium salt is C₁₄H₁₂N₂Na₂O₆S₂. nih.gov The presence of both electron-donating amino groups and electron-withdrawing sulfonic acid groups on the aromatic rings significantly influences the electronic properties and reactivity of the molecule.

Table 2: Chemical Identifiers for Amsonic Acid Disodium Salt

Identifier Value
IUPAC Name disodium;2-amino-5-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate nih.gov
CAS Number 7336-20-1 nih.gov
Molecular Formula C₁₄H₁₂N₂Na₂O₆S₂ nih.gov
Molecular Weight 414.4 g/mol nih.gov
InChI Key YTBLSHUGVOUPFI-BFAXJPPBSA-L hodoodo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N2NaO6S2 B6285845 sodium 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonate CAS No. 25394-13-2

Properties

CAS No.

25394-13-2

Molecular Formula

C14H13N2NaO6S2

Molecular Weight

392.4 g/mol

IUPAC Name

sodium 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonate

InChI

InChI=1S/C14H14N2O6S2.Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);/q;+1/p-1/b2-1+;

InChI Key

UCZDMJIAIMUIMS-TYYBGVCCSA-M

Isomeric SMILES

C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+]

Related CAS

81-11-8 (Parent)

Origin of Product

United States

Synthetic Methodologies and Advanced Preparation Techniques for Amsonic Acid Disodium Salt

Established Industrial Synthesis Routes and Process Optimizations

The industrial production of amsonic acid, the precursor to its disodium (B8443419) salt, is a well-established process. The primary route involves the oxidative coupling of two molecules of 4-nitrotoluene-2-sulfonic acid. This reaction is typically carried out in an aqueous alkaline medium, often using sodium hydroxide (B78521), in the presence of an oxidizing agent. The resulting intermediate is 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDA).

The subsequent and crucial step is the reduction of the two nitro groups of the DNSDA intermediate to form the corresponding amino groups, yielding amsonic acid (4,4'-diamino-2,2'-stilbenedisulfonic acid). The final step to obtain the target compound is the neutralization of the sulfonic acid groups with a sodium base, typically sodium hydroxide, to form the stable disodium salt. google.com

Process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Key areas of optimization include:

Catalyst Selection: The oxidation step can be enhanced through catalysis. Research has shown that catalysts such as manganese sulfate (B86663) (MnSO₄) or vanadyl sulfate (VOSO₄) can lead to high yields of the dinitro precursor, often exceeding 90%. google.com

Solvent Systems: A patented "novel process" describes carrying out the oxidation in a mixture of water and an organic solvent, such as alcohols, ethers, or esters. google.com This can improve the solubility of reactants and influence reaction rates and product selectivity.

Reaction Conditions: Precise control over temperature, pH, and reactant concentration is critical for optimizing the reaction, preventing the formation of by-products, and ensuring a high-quality final product.

A typical synthesis procedure involves the reaction of p-nitrotoluene ortho-sulfonic acid with potassium hydroxide and a reducing agent like hydrazine (B178648) hydrate, followed by heating to complete the reaction. chemicalbook.com The final salt is then crystallized from the solution.

Novel Approaches in Amsonic Acid Disodium Salt Synthesis

While the traditional synthesis routes are effective, research continues to explore novel methodologies to improve efficiency, safety, and sustainability. Novel approaches often focus on developing advanced catalytic systems and alternative reaction pathways. snu.ac.kr A key goal is to enhance the atom economy of the synthesis, ensuring that a maximum proportion of the starting materials is incorporated into the final product. snu.ac.kr

One patented method, presented as a novel process, details the oxidation of 4-nitrotoluene-2-sulphonic acid in a specific mixture of water and an organic solvent in the presence of a strong base. google.com This approach aims to provide a more controlled and efficient synthesis of the 4,4'-dinitrostilbene-2,2'-disulphonic acid intermediate. While not a complete departure from the established route, such modifications represent incremental innovations in the manufacturing process.

Future research may draw from broader advances in chemical synthesis, such as the application of biocatalysis, where enzymes or microorganisms are used to perform specific chemical transformations. matanginicollege.ac.in These methods offer the potential for reactions to be conducted under milder conditions with high specificity, reducing energy consumption and waste generation.

Green Chemistry Principles in Amsonic Acid Disodium Salt Production Research

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. snu.ac.kr In the context of amsonic acid disodium salt production, these principles are applied to make the synthesis more environmentally benign.

Key applications of green chemistry principles include:

Safer Reagents: A primary goal is to replace hazardous chemicals. For instance, in the traditional synthesis of related compounds like disodium iminodiacetate, highly toxic hydrogen cyanide was used, but greener alternatives have since been developed. matanginicollege.ac.in For amsonic acid, this could mean finding alternatives to reagents like hydrazine hydrate.

Alternative Solvents: The use of environmentally friendly solvents is a core tenet of green chemistry. The patented method using a water-organic solvent mixture can be seen as a step in this direction, especially if the organic solvent is recyclable. google.com

Renewable Feedstocks: A long-term goal in green chemistry is to shift from petroleum-based feedstocks to renewable ones, such as glucose derived from biomass. matanginicollege.ac.in While not yet implemented for amsonic acid, research into biocatalytic routes could enable this transition in the future.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of more active catalysts can help achieve this by lowering the activation energy required for the reaction.

Green Chemistry PrincipleApplication in Amsonic Acid Synthesis
Prevention Optimizing reactions to minimize waste by-products.
Atom Economy Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. snu.ac.kr
Less Hazardous Synthesis Replacing toxic reagents like hydrazine with safer alternatives. matanginicollege.ac.in
Safer Solvents Using water or recyclable organic solvents in the reaction medium. google.com
Energy Efficiency Developing catalysts that allow reactions to proceed at lower temperatures and pressures. google.com
Renewable Feedstocks Exploring biocatalytic pathways to produce precursors from biomass instead of petroleum. matanginicollege.ac.in

Purification Strategies for High-Purity Amsonic Acid Disodium Salt

Achieving high purity is essential for the end uses of amsonic acid disodium salt, particularly in dye manufacturing where impurities can affect color and performance. google.comsigmaaldrich.com Several strategies are employed to purify the crude product.

Recrystallization: This is a standard method for purifying solid compounds. The crude amsonic acid or its disodium salt is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the purified product crystallizes out, leaving impurities behind in the solution. google.com

Precipitation and Washing: A common industrial method involves precipitating the amsonic acid from the reaction mixture. The precipitate is then thoroughly washed to remove soluble by-products. google.com The use of activated charcoal and filter aids like Hyflo Supercel can be employed to adsorb and remove colored impurities and fine particulates before the final precipitation step, which can be induced by adding a non-solvent like an acetone-ethanol mixture. google.com

Salting-Out: This technique is particularly useful for purifying water-soluble salts like amsonic acid disodium salt without resorting to organic solvents. google.com It involves adding a highly soluble inorganic salt to the aqueous solution, which reduces the solubility of the target organic salt and causes it to precipitate in a purer form. google.com

Acid Purification: For obtaining exceptionally high-purity material, the intermediate amsonic acid can be purified before its conversion to the disodium salt. Sub-boiling distillation is an advanced technique that gently evaporates the acid at a temperature below its boiling point, which prevents the formation of contaminating aerosols, yielding an ultra-pure acid distillate. milestonesci.com

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). google.com

Synthesis of Related Stilbene (B7821643) Derivatives and Salt Forms

Amsonic acid and its disodium salt are valuable precursors for synthesizing a wide array of other stilbene derivatives. ontosight.ai The two primary amino groups on the stilbene backbone are reactive sites that can be readily modified.

Azo Dyes: The amino groups can be diazotized and then coupled with other aromatic compounds to produce a vast range of azo dyes, which are widely used in the textile and printing industries. ontosight.ai

Bis-quaternary Ammonium (B1175870) Salts: A patent describes the reaction of amsonic acid with compounds such as hexamethylene-1:6-bis(trimethylammonium bromide) to form bis-quaternary ammonium salts. google.com These compounds were developed as intermediates for the synthesis of pharmaceuticals, demonstrating the versatility of amsonic acid as a building block. google.com

Biologically Active Derivatives: Research has focused on synthesizing stilbene derivatives for various biological applications. By modifying the stilbene core, scientists have developed compounds that act as potent protein tyrosine phosphatase 1B (PTP1B) inhibitors or as antioxidants. researchgate.netnih.gov For example, dihydroxy stilbene derivatives have been prepared from 4-(chloromethyl)benzoic acid. nih.gov

Chloride Channel Blockers: Computational chemistry and targeted synthesis have been used to develop new disulfonic stilbene derivatives that act as high-affinity blockers for specific chloride channels in cells, which is important for studying cellular physiology and disease. nih.gov

The synthesis of these derivatives highlights the importance of amsonic acid as a versatile platform molecule in both industrial and research chemistry.

Molecular Structure, Bonding, and Conformational Analysis

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise arrangement of atoms and the nature of chemical bonds within a molecule. For complex organic salts like Amsonic acid disodium (B8443419) salt, a combination of techniques provides a comprehensive understanding of its structure.

X-ray Diffraction Studies of Crystalline Amsonic Acid Disodium Salt and its Derivatives

X-ray diffraction (XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and thereby deduce the precise positions of atoms, bond lengths, and bond angles.

While a detailed single-crystal X-ray diffraction study for Amsonic acid disodium salt is not extensively available in public literature, analysis of related stilbene (B7821643) derivatives provides significant insight into the expected structural features. For instance, studies on various 4,4'-substituted-2,2'-stilbenedisulfonate derivatives reveal a generally planar or near-planar conformation of the central stilbene core, which consists of two benzene rings linked by an ethylene bridge . The trans-(E) configuration across the central C=C double bond is typically observed, as it is the more thermodynamically stable isomer .

Table 1: Expected Crystallographic Parameters for a Stilbene Derivative (Note: This is a representative table based on typical findings for similar organic salts, as specific data for Amsonic acid disodium salt is not readily available.)

Crystal FeatureExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pbca
ConformationTrans (E) isomer
Key InteractionsIonic (Na⁺···⁻O₃S), Hydrogen Bonding

Spectroscopic Signatures for Molecular Geometry and Electronic Structure

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy provide valuable data on molecular structure and electronic transitions.

¹H and ¹³C NMR Spectroscopy: The proton (¹H) and carbon-13 (¹³C) NMR spectra of stilbene disulfonates are used to confirm the chemical structure and isomeric form nih.gov. The protons on the aromatic rings and the vinyl group (–CH=CH–) give characteristic signals. For the trans-isomer of Amsonic acid, the vinyl protons typically appear as a pair of doublets with a coupling constant (J-value) of approximately 16-18 Hz, which is indicative of a trans configuration. The aromatic protons show complex splitting patterns due to substitution by the amino and sulfonate groups google.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for Amsonic acid disodium salt. The N-H stretching vibrations of the primary amino groups typically appear in the region of 3200-3500 cm⁻¹. The S=O stretching vibrations of the sulfonate group are very strong and appear in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions. The C=C stretching of the central double bond and the aromatic rings are also observable nih.gov.

Table 2: Key Spectroscopic Data for 4,4'-Diamino-2,2'-stilbenedisulfonic Acid and its Derivatives

Spectroscopic TechniqueFeatureTypical Range/ValueReference
¹H NMR Vinyl Protons (trans)J ≈ 16-18 Hz nih.gov
IR Spectroscopy N-H Stretch3200-3500 cm⁻¹ nih.gov
S=O Stretch (Sulfonate)1250-1120 cm⁻¹ nih.gov
UV-Vis Spectroscopy π → π* Transition (λ_max)~350 nm researchgate.net

Computational Chemistry for Structural and Electronic Properties

Computational methods, particularly those based on quantum mechanics, are powerful tools for investigating the structural and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and electronic properties.

For derivatives of Amsonic acid, DFT calculations have been used to understand the relationship between substituent effects and the molecule's electronic properties, such as its absorption and emission spectra researchgate.net. DFT can be used to optimize the molecular geometry, providing theoretical values for bond lengths and angles that can be compared with experimental X-ray data. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the electronic transitions. For stilbene derivatives, the HOMO is typically localized on the stilbene backbone and the amino groups, while the LUMO is distributed across the conjugated system researchgate.netresearchgate.net. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) correlates with the energy of the first electronic transition observed in the UV-Vis spectrum.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that uses the topology of the electron density to define atoms, bonds, and molecular structure wikipedia.orgamercrystalassn.org. QTAIM is particularly useful for characterizing non-covalent interactions, such as hydrogen bonds and ionic interactions, which are crucial in the crystal packing of Amsonic acid disodium salt.

In a QTAIM analysis, the electron density (ρ) is analyzed to find critical points where the gradient of the density is zero. A bond path, a line of maximum electron density linking two atomic nuclei, indicates an interaction between the atoms core.ac.uk. The properties of the electron density at the bond critical point (BCP) along this path, such as the density value itself and the Laplacian of the electron density (∇²ρ), reveal the nature of the interaction. For the ionic interactions between Na⁺ and the sulfonate oxygen atoms, and for the hydrogen bonds involving the -NH₂ and -SO₃⁻ groups, QTAIM analysis would be expected to show bond paths with low electron density and positive Laplacian values, characteristic of closed-shell interactions (ionic bonds, hydrogen bonds, and van der Waals interactions) e-bookshelf.de.

Hirshfeld Surface Analysis and Intermolecular Packing

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated for a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, highlighting regions of close contact between neighboring molecules.

A Hirshfeld surface analysis of Amsonic acid disodium salt would reveal the key interactions driving its crystal packing. The surface is often colored according to a normalized contact distance (dₙₒᵣₘ), where red spots indicate close contacts (shorter than the van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts.

The analysis can be decomposed into a 2D "fingerprint plot," which summarizes all the intermolecular contacts in the crystal. For Amsonic acid disodium salt, this plot would likely show distinct spikes corresponding to the prevalent O···H and H···H contacts. The O···H contacts would represent the hydrogen bonds between the sulfonate oxygen atoms and the amino hydrogen atoms, as well as interactions with any water molecules of hydration. The relative percentage contributions of different types of contacts can be calculated, providing a quantitative measure of the intermolecular packing environment mdpi.com.

Mechanistic Studies of Amsonic Acid Disodium Salt in Functional Applications

Elucidation of Fluorescence Mechanisms in Optical Brighteners and Probes

Amsonic acid and its derivatives are foundational to the production of optical brightening agents (OBAs), also known as fluorescent whitening agents (FWAs). The mechanism of their function is rooted in the photophysical properties of the stilbene (B7821643) core.

Optical brighteners function by absorbing light in the ultraviolet (UV) and violet regions of the electromagnetic spectrum (typically 340-370 nm) and re-emitting it in the blue region (typically 420-470 nm) through fluorescence. This process effectively converts non-visible UV light into visible blue light, counteracting the natural yellowish tinge of many materials. The result is a brighter, "whiter-than-white" appearance. mdpi.com

The fluorescence mechanism is intrinsically tied to the electronic structure of the trans-stilbene (B89595) isomer, which is planar and possesses an extended π-electron system. This configuration allows for efficient absorption of UV radiation, exciting the molecule to a higher energy state. The subsequent decay back to the ground state is accompanied by the emission of a photon of lower energy (longer wavelength), which falls within the blue part of the visible spectrum.

A critical aspect of the fluorescence mechanism is the potential for photoisomerization. Upon prolonged exposure to UV light, the fluorescent trans-isomer of the stilbene derivative can convert to the non-planar cis-isomer. This cis-form is non-fluorescent and thus does not contribute to the brightening effect. This trans-to-cis isomerization is a primary pathway for the fading or degradation of optical brighteners. mdpi.com

PropertyDescriptionWavelength Range
Absorption Absorption of light in the ultraviolet and violet region.340-370 nm
Emission Re-emission of light in the blue region via fluorescence.420-470 nm

Catalytic Mechanisms and Interactions within Metal-Organic Frameworks (MOFs)

Information regarding the specific use of amsonic acid disodium (B8443419) salt as a ligand or functional component in the synthesis or catalytic applications of metal-organic frameworks (MOFs) is not available in the reviewed scientific literature. While the synthesis of MOFs using various organic linkers, including other sulfonated and amino-functionalized molecules, is a broad area of research, specific studies detailing the catalytic mechanisms and interactions of amsonic acid disodium salt within MOFs have not been identified.

Mechanisms of Interaction in Polymerization Processes

Amsonic acid, in its free acid or salt form (4,4′-diamino-2,2′-stilbenedisulfonic acid), serves as a valuable monomer in specific polymerization reactions, particularly in the synthesis of sulfonated polyimides. researchgate.net These polymers are of interest for applications such as proton exchange membranes in fuel cells due to their thermal stability and ion-conducting properties.

The primary mechanism of interaction is polycondensation . The two primary amino groups (-NH₂) on the amsonic acid molecule act as nucleophiles that react with electrophilic monomers, typically dianhydrides. The reaction proceeds in a stepwise manner to form a poly(amic acid) intermediate, which is then thermally or chemically treated (imidization) to form the final polyimide. researchgate.net

The reaction mechanism can be summarized in two main steps:

Poly(amic acid) formation: The amino groups of amsonic acid attack the carbonyl carbons of the dianhydride, leading to the opening of the anhydride (B1165640) ring and the formation of an amide linkage and a carboxylic acid group. This step is repeated to build the polymer chain.

Imidization: The poly(amic acid) is then cyclized, usually at high temperatures, to form the stable five-membered imide ring, releasing water in the process. This step creates the final, robust polyimide structure.

The incorporation of the amsonic acid monomer imparts specific properties to the resulting polymer. The sulfonic acid groups (-SO₃H) remain as pendant groups on the polymer backbone. These groups are highly polar and can be deprotonated, making the polymer an ion conductor. The rigid stilbene unit contributes to the thermal stability of the polymer chain. By using amsonic acid in conjunction with other non-sulfonated diamines, co-polyimides with controlled degrees of sulfonation can be synthesized, allowing for the fine-tuning of the polymer's properties. researchgate.net

Polymerization TypeReactantsKey Functional Groups InvolvedResulting Polymer
PolycondensationAmsonic acid (diamine), DianhydrideAmino (-NH₂), AnhydrideSulfonated Polyimide

Chemical Reactivity and Transformation Pathways in Controlled Environments

The chemical reactivity of amsonic acid disodium salt is largely dictated by its functional groups: the aromatic amino groups, the sulfonic acid groups, and the stilbene double bond.

Reactivity of the Amino Groups: The primary aromatic amino groups are key reaction sites. They can undergo diazotization by treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures. The resulting bis-diazonium salt is a versatile intermediate for the synthesis of various azo dyes. This diazonium salt can then be coupled with other aromatic compounds (coupling components) in an electrophilic aromatic substitution reaction to form azo compounds, which are highly colored.

Stability and Degradation:

Hydrolytic Stability: 4,4'-diamino-2,2'-stilbenedisulfonic acid is reported to be stable in neutral, acidic, and alkaline aqueous solutions at 25°C. oecd.org

Photodegradation: As a stilbene derivative, the compound is susceptible to photodegradation. It absorbs UV light, which can lead to isomerization from the fluorescent trans-isomer to the non-fluorescent cis-isomer, as well as potential oxidative cleavage of the ethylenic bond. Direct photodegradation is expected with a half-life of about one week. oecd.org

Thermal Stability: The compound is stable under normal conditions but will decompose at high temperatures. Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides. d-nb.info

Oxidation: Amsonic acid is incompatible with strong oxidizing agents. chemicalbook.com The synthesis of its precursor, 4,4′-dinitrostilbene-2,2′-disulfonic acid, involves the oxidation of 4-nitrotoluene-2-sulfonic acid, while amsonic acid itself is produced via the reduction of this dinitro compound, typically with iron powder. wikipedia.org This indicates that the amino groups and the stilbene double bond are susceptible to oxidation.

Incompatibility: Besides strong oxidizing agents, the compound is also noted to be incompatible with iron. chemicalbook.com

ConditionReactivity / Transformation PathwayProducts / Outcome
Reaction with Nitrous Acid Diazotization of amino groupsBis-diazonium salt (intermediate for azo dyes)
Exposure to UV Light Photodegradation (isomerization and cleavage)cis-isomer, cleavage products (loss of fluorescence)
High Temperature Thermal decompositionNOx, CO, CO₂, Sulfur oxides
Strong Oxidizing Agents OxidationVarious oxidation products (incompatible)
Hydrolysis Stable at pH 4, 7, and 9 (25°C)No significant degradation

Applications of Amsonic Acid Disodium Salt in Materials Science and Industrial Chemistry

Role as a Precursor in Dye and Pigment Chemistry

Amsonic acid disodium (B8443419) salt, also known as 4,4'-diamino-2,2'-stilbenedisulfonic acid disodium salt, is a well-established intermediate in the chemical industry, primarily for the synthesis of dyes and optical brighteners. medkoo.comnih.gov The presence of two amino groups allows for diazotization reactions, a cornerstone of azo dye synthesis. These azo dyes, which incorporate the -N=N- chromophore, represent a significant class of colorants used across various industries.

The compound's most prominent application is in the manufacturing of fluorescent whitening agents, also known as optical brighteners. medkoo.comncats.iosigmaaldrich.com These substances absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, leading to a perception of "whiteness" and brightness in treated materials. This property is highly valued in the textile, paper, and detergent industries. The stilbene (B7821643) backbone is a common structural motif in many commercial optical brighteners.

Table 1: Key Synthesized Products from Amsonic Acid Disodium Salt

Product Class Chemical Function Primary Application
Azo Dyes Chromophore Coloration of textiles, leather, and paper
Optical Brighteners Fluorescent Whitening Agent (FWA) Enhancing whiteness in textiles, paper, and detergents

Functionalization in Advanced Materials Development

The distinct chemical functionalities of amsonic acid disodium salt enable its use in creating sophisticated materials with tailored properties.

Layered double hydroxides (LDHs) are materials with positively charged layers and exchangeable anions in the interlayer region, making them suitable hosts for anionic guest molecules. sci-hub.se Amsonic acid, in its anionic form (4,4'-diaminostilbene-2,2'-disulfonate or DASDSA), has been successfully intercalated into the structure of a Zinc-Aluminum LDH (ZnAl-LDH) through a co-precipitation reaction. nih.gov

This process creates a nanocomposite material where the organic UV-absorbent molecules are housed within the inorganic LDH layers. Research has shown that this encapsulation is effective, though the intercalated amsonic acid can be released through anion exchange with carbonate ions. nih.gov To create a more stable material, the ZnAl-LDH/DASDSA nanocomposite was coated with silica (B1680970) using the Stöber method. nih.gov This silica coating significantly suppressed the deintercalation of the amsonic acid, enhancing the stability of the composite while retaining its UV-shielding properties. nih.gov

Table 2: Research Findings on Amsonic Acid-LDH Nanocomposites

Property Finding Source
Synthesis Method Intercalation into Zn(2)Al-LDH via coprecipitation reaction. nih.gov
Stability Issue Deintercalation observed via anion exchange with carbonate ions. nih.gov
Stabilization Strategy Direct coating with silica via the Stöber method. nih.gov
Result of Stabilization Silica coating effectively depressed the deintercalation of the organic molecule. nih.gov

| Application | Development of UV-shielding materials where direct contact with the organic absorbent is minimized. | nih.gov |

The inherent fluorescence of the stilbene core in amsonic acid is the basis for its use in optical brighteners. medkoo.com This same property makes it a candidate for the development of fluorescent probes. Fluorescent probes are molecules that exhibit a change in their fluorescence properties (such as intensity or wavelength) in response to a specific event or change in their local environment. While specific studies detailing the use of amsonic acid disodium salt for monitoring polymerization were not prominent in the reviewed literature, the principle relies on its stilbene-based structure. Such probes can be designed to interact with monomers or growing polymer chains, with the polymerization process altering the probe's environment and, consequently, its fluorescent signal. This allows for real-time tracking of the reaction progress.

Metal-organic frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Their tunable structures and high surface areas make them promising materials for catalysis. scispace.com The functional groups on the organic linkers are critical to the MOF's properties.

Amsonic acid disodium salt possesses two key functional groups—amino groups and sulfonic acid groups—that make it a promising, though not yet widely reported, candidate as a functional organic linker in MOF synthesis. The introduction of sulfonic acid groups (-SO3H) into a MOF structure can create strong Brønsted acid sites, which are essential for many catalytic reactions. researchgate.netrsc.org Research on post-synthesis modification of existing MOFs to add sulfonic acid groups has demonstrated their ability to act as effective catalysts, for example, in esterification reactions. researchgate.net Incorporating a linker like amsonic acid directly during synthesis could build these catalytic sites into the framework from the ground up, potentially offering a more uniform distribution of active sites.

Table 3: Potential Contributions of Amsonic Acid as a MOF Linker

Functional Group Potential Role in MOF Resulting Property
Sulfonic Acid (-SO3H) Creation of Brønsted acid sites Catalytic activity for acid-catalyzed reactions
Amino Group (-NH2) Basic site, potential for post-synthesis modification Base catalysis, anchoring of metal catalysts

Chemical Applications in Textile and Paper Industries

The applications of amsonic acid disodium salt in the textile and paper industries are primarily linked to its role as a precursor to optical brightening agents (OBAs). medkoo.comwikipedia.org In textile manufacturing, OBAs are applied during the finishing process to cotton, wool, and synthetic fibers to make them appear whiter and more vibrant. capitalresin.com Similarly, in the paper industry, OBAs are added to the pulp slurry or applied as a surface coating to increase the brightness and whiteness of high-quality paper stocks.

Beyond its use in creating OBAs, the sulfonic acid groups in the molecule are characteristic of acid dyes. tubitak.gov.tr Aromatic sulfonic acids are used in dyeing processes as leveling agents to ensure a uniform distribution of dye across the fabric. capitalresin.com Furthermore, inorganic salts, such as sodium sulfate (B86663), are commonly used in dyeing baths to improve the exhaustion of the dye onto the fiber, and the disodium salt form of amsonic acid is compatible with these processes. xn--nceltuz-80a.com.tr

Chemical Modification and Derivatives Research

Synthesis and Characterization of Novel Amsonic Acid Derivatives

The core structure of amsonic acid, featuring two amino groups and two sulfonic acid groups attached to a stilbene (B7821643) framework, allows for a variety of chemical modifications. One significant area of research has been the synthesis of symmetrically substituted 4,4'-bis(1,3,5-triazinyl)-diamino stilbene-2,2'-disulfonic acid derivatives. researchgate.net These compounds are synthesized by reacting 4,4'-diaminostilbene-2,2'-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine. researchgate.net This initial reaction forms an intermediate, 4,4'-bis(4,6-dichloro-1,3,5-triazin-2-yl)aminostilbene-2,2'-disulphonic acid. researchgate.net This intermediate can then undergo further condensation reactions with various amines, allowing for the introduction of a wide range of functional groups onto the triazine rings. researchgate.net

The characterization of these novel derivatives is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose. These techniques include:

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

UV-Visible (UV) Spectroscopy: To analyze the electronic absorption properties of the compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To determine the chemical environment of the protons in the molecule, providing detailed structural information. researchgate.net

Elemental Analysis: To confirm the elemental composition of the synthesized compounds. researchgate.net

Another class of novel amsonic acid derivatives has been developed for the purpose of inhibiting, or "quenching," the effect of anionic fluorescent whitening agents. google.com These compounds are synthesized by modifying the amino groups of the amsonic acid core with amino acid residues. google.com The general structure of these derivatives involves the reaction of a 4,4'-diaminostilbene-2,2'-disulphonic acid derivative with amino acids, where the amino group of the amino acid forms a linkage with the stilbene backbone. google.com The resulting compounds have shown a significant ability to reduce the whiteness and fluorescence of substrates pre-brightened with fluorescent whitening agents. google.com

The table below summarizes the key aspects of the synthesis of these novel amsonic acid derivatives.

Derivative ClassStarting MaterialsKey Reaction StepsCharacterization Methods
Bis(1,3,5-triazinyl) Derivatives 4,4'-diaminostilbene-2,2'-disulfonic acid, 2,4,6-trichloro-1,3,5-triazine, various amines1. Reaction with 2,4,6-trichloro-1,3,5-triazine to form a dichloro-triazinyl intermediate. 2. Stepwise condensation with amines.IR, UV, ¹H NMR, Elemental Analysis researchgate.net
Fluorescence Quenching Derivatives 4,4'-diaminostilbene-2,2'-disulphonic acid derivatives, amino acids (e.g., taurine, sarcosine, L-glutamic acid, iminodiacetic acid)Reaction of the amsonic acid derivative with the amino group of the amino acid.Elemental Analysis google.com

Exploration of Functionalization Strategies for Tuned Chemical Properties

The functionalization of amsonic acid is a key strategy for tuning its chemical and physical properties for specific applications. The introduction of different functional groups onto the amsonic acid scaffold can significantly alter its absorption, emission, and interaction with other molecules.

One prominent functionalization strategy involves the incorporation of triazinyl groups, which can then be further modified. This approach has been successfully used to develop fluorescent whitening agents and UV absorbers. researchgate.net By varying the amine substituents on the triazine rings, researchers can fine-tune the electronic properties of the molecule, thereby altering its UV absorption and fluorescence characteristics. researchgate.net For example, the introduction of different amino groups can shift the absorption and emission maxima, allowing for the optimization of the compound's performance as a whitening agent on different substrates. researchgate.net

Another effective functionalization strategy is the attachment of amino acid residues to the amsonic acid backbone. google.com This approach has been utilized to create compounds with fluorescence quenching capabilities. google.com The specific amino acid used, as well as the nature of the linkage to the stilbene core, can influence the efficiency of the quenching effect. google.com This strategy demonstrates how the introduction of biocompatible and functional moieties can impart novel properties to the amsonic acid structure.

The following table outlines some functionalization strategies and their impact on the chemical properties of amsonic acid derivatives.

Functionalization StrategyFunctional Groups IntroducedResulting Chemical Property
Triazinyl Group Incorporation 1,3,5-triazine rings with various amine substituentsTuned UV absorption and fluorescence for whitening applications researchgate.net
Amino Acid Conjugation Amino acid residues (e.g., taurine, sarcosine)Fluorescence quenching ability google.com

Development of Bis-Quaternary Ammonium (B1175870) Salts of Amsonic Acid

The development of bis-quaternary ammonium salts of amsonic acid represents another significant area of chemical modification. These compounds are synthesized through a double-decomposition reaction in an aqueous solution. google.com This process typically involves reacting a water-soluble bis-quaternary ammonium salt with a water-soluble amsonate. google.com The resulting bis-quaternary ammonium amsonates are often sparingly soluble in water at room temperature but can form solutions at elevated temperatures, which facilitates their isolation. google.com

A common method for preparing the water-soluble amsonate is by dissolving amsonic acid in an aqueous solution of a base, such as sodium hydroxide (B78521) or ammonia. google.com The bis-quaternary ammonium salt can be prepared separately and then combined with the amsonate solution. For instance, the reaction of amsonic acid with aqueous decinormal sodium hydroxide solution, followed by the addition of a bis-quaternary ammonium di-iodide, leads to the precipitation of the sparingly soluble amsonate. google.com

An interesting feature of these bis-quaternary ammonium amsonates is that the amsonic acid can be precipitated out by the addition of an acid. google.com This leaves the corresponding bis-quaternary ammonium salt of the added acid in solution in a relatively pure state, providing a convenient route to these more soluble salts. google.com

The table below provides an overview of the synthesis of bis-quaternary ammonium salts of amsonic acid.

ReactantsReaction ConditionsProductKey Features
Water-soluble bis-quaternary ammonium salt, Water-soluble amsonate (e.g., ammonium amsonate)Aqueous solution, often at elevated temperatures (e.g., 60°C)Sparingly soluble bis-quaternary ammonium amsonateCan be isolated by precipitation upon cooling. google.com
Amsonic acid, Aqueous sodium hydroxide, Bis-quaternary ammonium di-iodideAqueous solutionSparingly soluble bis-quaternary ammonium amsonateRapid separation of the product. google.com

Synthesis and Characterization of Azo-Stilbene Derivatives

Amsonic acid is a valuable precursor for the synthesis of azo-stilbene derivatives, which are a class of dyes. A notable example is the synthesis of a new orange disazo dye using 4,4'-diaminostilbene-2,2'-disulfonic acid as the diazo component and 2-chlorosalicylamide as the coupling component. sciforum.net

The synthesis of this disazo dye involves a two-step process:

Bis-diazotization: The 4,4'-diaminostilbene-2,2'-disulfonic acid is treated with a diazotizing agent, typically in an acidic aqueous solution, to convert the two amino groups into bis-diazonium salt groups. sciforum.net

Azo coupling: The resulting bis-diazonium salt is then reacted with a coupling component, in this case, 2-chlorosalicylamide. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ions act as the electrophiles. sciforum.net

The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the final dye. For instance, the coupling reaction is often carried out at a controlled temperature (around 10°C) and pH (around 8) in the presence of a base like sodium carbonate. sciforum.net The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). sciforum.net

The characterization of the synthesized azo-stilbene dye is performed using a variety of analytical methods to confirm its structure and purity:

Thin-Layer Chromatography (TLC): To assess the purity of the synthesized dye. sciforum.net

Visible (VIS) Spectroscopy: To determine the absorption spectrum of the dye in the visible region. sciforum.net

Fourier-Transform Infrared (FT/IR) Spectroscopy: To identify the functional groups present in the dye molecule. sciforum.net

¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: To provide detailed information about the carbon skeleton of the dye. sciforum.net

High-Performance Liquid Chromatography (HPLC): To further assess the purity of the dye. sciforum.net

The synthesis yielded the disazo dye in an 80% yield after purification by recrystallization. sciforum.net

The following table summarizes the synthesis and characterization of the azo-stilbene derivative.

Synthesis StepReagents and ConditionsCharacterization Techniques
Bis-diazotization 4,4'-diaminostilbene-2,2'-disulfonic acid, HCl aqueous solution-
Azo Coupling Bis-diazonium salt, 2-chlorosalicylamide, Na₂CO₃, ~10°C, pH ~8TLC (monitoring) sciforum.net
Purification Recrystallization from dioxane:pyridine (90:10 v/v)-
Final Product Characterization -TLC, VIS, FT/IR, ¹³C-NMR, HPLC sciforum.net

Environmental Chemistry and Degradation Studies

Research on Wastewater Treatment and Effluent Remediation

Wastewater from the manufacturing of dyes and optical brighteners often contains residual 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid), the parent acid of Amsonic acid disodium (B8443419) salt. Due to its chemical stability and resistance to biological degradation, conventional wastewater treatment methods are often ineffective. Consequently, research has explored more advanced techniques for its remediation.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Studies have investigated the efficacy of AOPs for the degradation of DSD acid in manufacturing wastewater.

Two prominent AOPs, Fenton's reagent oxidation and ozonation, have been evaluated for the pretreatment of DSD acid wastewater. In a laboratory-scale study, both methods were found to be effective in partially reducing the chemical oxygen demand (COD). For the Fenton process, optimal conditions were identified for maximizing COD and color removal. In one study, a combined approach of ferrous hydrogen peroxide oxidation and coagulation-flocculation was developed. The application of ferrous hydrogen peroxide oxidation was shown to decrease the solubility of organic molecules with sulfonic groups, thereby enhancing the efficiency of the subsequent coagulation treatment. When DSD acid manufacturing wastewater was treated with ferrous hydrogen peroxide followed by a two-step coagulation with FeCl3, both COD and color removals exceeded 90%. researchgate.net

Another study explored the coupling of anodic oxidation with adsorption by granular activated carbon for the treatment of DSD acid wastewater. The research indicated that acidic conditions were favorable for a rapid decrease in COD. Under optimized conditions, including an applied voltage of 4.8 V and a residence time of 180 minutes, a significant reduction in COD was achieved. nih.gov

Treatment ProcessKey ParametersCOD Removal EfficiencyColor Removal Efficiency
Ferrous Hydrogen Peroxide Oxidation + Two-Step Coagulation (FeCl3)[H2O2] = 0.06 mol/L>90%>90%
Anodic Oxidation + Granular Activated Carbon AdsorptionVoltage = 4.8 V, Residence Time = 180 minEffluent COD ~690 mg L⁻¹-

Adsorption is a surface phenomenon where ions, atoms, or molecules from a gas, liquid, or dissolved solid adhere to a surface. This process is widely used in wastewater treatment to remove various pollutants. While specific studies on the adsorption of Amsonic acid disodium salt are limited, research on related compounds provides insights into the potential for this removal method. In biological treatment plants, optical brighteners, which are derivatives of DSD acid, are primarily removed through adsorption onto sludge rather than biodegradation. nih.gov

The textile industry, a major user of DSD acid derivatives, generates wastewater that can be treated using adsorption. For instance, functionalized biochar has been integrated with Fenton processes to treat azo printing dye wastewater, demonstrating significant toxicity reduction and decolorization efficiency, even at neutral pH. tandfonline.com This suggests that adsorption can be a crucial component of a multi-step treatment process for effluents containing derivatives of Amsonic acid.

Photochemical Transformation and Fate in Aquatic Environments

The photochemical behavior of DSD acid in aqueous solutions has been investigated to understand its environmental fate when exposed to sunlight. The transformation of the molecule is highly dependent on the pH of the water.

At a pH of 4.2 or higher, the predominant process is photoisomerization, where the trans-isomer of DSD is converted to the cis-isomer upon irradiation. This leads to a photostationary state that is rich in the non-fluorescent cis-isomer.

Conversely, at a pH of 3.0 or lower, where the molecule exists in a diprotonated form, the initial photoisomerization is followed by a slower photodegradation of the resulting cis-isomer. The specific photoproducts formed during this degradation are dependent on the wavelength of the irradiation. Prolonged exposure to light under these acidic conditions can lead to the complete disappearance of the original compound. This indicates that in acidic aquatic environments, sunlight can contribute to the degradation of DSD acid.

Biodegradation Pathways and Environmental Persistence Research

Research into the biodegradability of DSD acid indicates that it is not readily biodegradable. oecd.org This persistence is a significant environmental concern as it can lead to the accumulation of the compound in aquatic systems. Optical brighteners, for which DSD acid is a precursor, are known to be resistant to degradation in wastewater treatment processes and can persist in the environment for extended periods. nih.govhashnode.dev

A standard test for ready biodegradability, the MITI I test (corresponding to OECD TG 301C), was conducted on DSD acid. The results showed 0% degradation over a 28-day period based on Biochemical Oxygen Demand (BOD) and only 1-4% degradation based on High-Performance Liquid Chromatography (HPLC) analysis. oecd.org This classifies the substance as not readily biodegradable.

The low biodegradability of DSD acid and its derivatives means that they are primarily removed from the water column in treatment plants by adsorbing to sewage sludge. nih.gov This can lead to their accumulation in sediments and potentially impact benthic organisms. The environmental persistence of these compounds underscores the importance of effective wastewater treatment methods to prevent their release into the environment. fineotex.com

Test MethodDurationResultConclusion
MITI I Test (OECD TG 301C) - BOD28 days0% degradationNot readily biodegradable
MITI I Test (OECD TG 301C) - HPLC28 days1-4% degradationNot readily biodegradable

Analytical Method Development for Detection and Quantification

Spectroscopic Techniques for Quantification in Complex Matrices

Spectroscopic methods are powerful tools for the real-time, non-destructive analysis of chemical compounds. They are particularly valuable for in-process monitoring and for understanding the behavior of substances in complex environments.

Raman Spectroscopy and Raman Mapping for Salt Disproportionation Analysis

Raman spectroscopy is a light-scattering technique that provides detailed information about molecular vibrations, making it highly effective for identifying and quantifying different solid-state forms of a substance. researchgate.net It is a valuable Process Analytical Technology (PAT) tool for monitoring salt formation and disproportionation. researchgate.net Salt disproportionation is a phenomenon where a salt form converts into its free acid or base, which can significantly impact the properties and stability of the final product.

While specific studies on Amsonic acid disodium (B8443419) salt were not prevalent in the reviewed literature, the principles of using Raman spectroscopy for salt disproportionation are well-established and applicable. researchgate.netnih.govbohrium.com For instance, in pharmaceutical applications, Raman spectroscopy has been used to quantify the conversion of a salt to its free base in powder blends and tablets. researchgate.net

Raman Mapping: This technique extends the utility of Raman spectroscopy by collecting spectra at multiple points across a sample surface to create a chemical image. researchgate.net This spatial information is critical for understanding the distribution of different chemical species. researchgate.net For example, Raman mapping can reveal the formation of a shell of free base around a tablet's edge during dissolution, which can hinder the release of the active ingredient. nih.govbohrium.comresearchgate.net By applying this two-step mapping approach, even minor species embedded in multi-component matrices can be detected, providing crucial insights into drug-excipient compatibility and salt stability. researchgate.net This methodology could be adapted to study the stability of Amsonic acid disodium salt in various formulations, identifying areas of potential degradation or conversion.

Table 1: Potential Application of Raman Spectroscopy for Amsonic Acid Disodium Salt Analysis

Analytical Technique Application Potential Insights for Amsonic acid disodium salt
Raman Spectroscopy Quantification of salt vs. free acid form Monitor the stability and purity of the salt during manufacturing and storage.
Raman Mapping Spatial analysis of disproportionation Visualize the distribution of the free acid form within a solid matrix, identifying potential instability hotspots.

Applications of UV-Vis and Fluorescence Spectroscopy in Process Monitoring

UV-Vis and fluorescence spectroscopy are widely used analytical techniques based on the absorption and emission of light by molecules. mdpi.com These methods are known for their speed, sensitivity, and robustness, making them suitable for real-time process monitoring. mdpi.com

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a sample. It is a valuable PAT tool for in-line monitoring of critical quality attributes in manufacturing processes. mdpi.com For example, it can be used to monitor the concentration of an active pharmaceutical ingredient (API) in real-time during tablet production, ensuring content uniformity. nih.gov In the context of Amsonic acid disodium salt, which is used in the synthesis of dyes and optical brighteners, UV-Vis spectroscopy can be employed to monitor its concentration during synthesis or its presence in industrial effluents. sciforum.netnih.gov The technique can detect changes in the UV-Vis spectrum that may indicate process deviations or product degradation. mdpi.com

Fluorescence Spectroscopy: This method measures the light emitted from a sample after it has absorbed light. It is generally more sensitive than absorption spectroscopy. The parent compound, 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD), has been studied for its fluorescence properties, particularly in the detection of heavy metal ions. nih.gov This intrinsic fluorescence can be exploited for process monitoring. Changes in fluorescence intensity or wavelength could indicate variations in concentration, the presence of impurities, or interactions with other components in the process stream.

A combined approach using a UV-Vis spectroscopy flow cell with other analytical techniques, like Raman microscopy, can provide a comprehensive understanding of chemical processes, such as salt disproportionation during dissolution, in real time. nih.govbohrium.comresearchgate.net

Table 2: Spectroscopic Monitoring Applications

Technique Principle Application in Process Monitoring
UV-Vis Spectroscopy Measures light absorption by chromophores. mdpi.com Real-time concentration monitoring, detection of impurities, ensuring product uniformity. mdpi.comnih.gov
Fluorescence Spectroscopy Measures light emission from excited molecules. Highly sensitive detection of the compound, monitoring for interactions with other species. nih.gov

Chromatographic Methods for Separation and Identification in Industrial Streams

Chromatographic techniques are essential for separating complex mixtures and providing quantitative and qualitative analysis of individual components. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for analyzing industrial process streams containing Amsonic acid disodium salt and related compounds.

HPLC methods have been developed for the quantitative and qualitative determination of the sodium salt of 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDS). researchgate.net These methods are crucial for analyzing samples taken from reaction mixtures, which may also contain precursors and by-products such as 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDS) and 4-amino-4'-nitrostilbene-2,2'-disulfonic acid (NASDS). researchgate.net

Reverse-phase HPLC is a commonly used mode for these separations. researchgate.net For instance, a study detailed an HPLC method using a C18 column with a mobile phase consisting of an 83% aqueous methanol (B129727) solution to investigate dye purity. sciforum.net Another approach for analyzing sulfonated dyes uses ion-interaction HPLC with a C18 stationary phase and a mobile phase containing an ion-interaction reagent like butylamine (B146782) in an acetonitrile-phosphate buffer. researchgate.net Such methods can be optimized to achieve good separation and quantification of Amsonic acid disodium salt in complex industrial wastewater samples. mdpi.com

Table 3: Example HPLC Method Parameters for Related Compounds

Parameter Example 1 sciforum.net Example 2 researchgate.net
Technique HPLC Ion-interaction HPLC
Stationary Phase C18 (25 x 0.46mm), 5μm RP-ODS
Mobile Phase 83% aqueous MeOH solution Acetonitrile-phosphate buffer (27:73, v/v) with 2.4 mM butylamine
Elution Isocratic Isocratic
Flow Rate 0.9-1.0 mL/min Not specified
Detection Diode-array UV–VIS Spectrophotometric (460 nm)

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer high sensitivity, rapid response times, and the potential for miniaturization, making them attractive for developing sensors for various analytes. mdpi.com These techniques measure changes in electrical properties (such as current or potential) that occur during a chemical reaction at an electrode surface.

While specific electrochemical sensors for Amsonic acid disodium salt are not extensively documented in the provided search context, the principles can be applied. Electrochemical sensors have been developed for a wide range of compounds, including DNA, various drugs, and food dyes. mdpi.commdpi.combohrium.com For instance, a common approach involves modifying an electrode surface to selectively interact with the target analyte. This can be achieved by functionalizing the electrode with materials like reduced graphene oxide (RGO) and then immobilizing a probe that can bind to the target molecule. mdpi.com

For a compound like Amsonic acid disodium salt, which contains electroactive amine groups, direct electrochemical detection via oxidation or reduction at an electrode surface could be feasible. Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) could be used for characterization and quantification. mdpi.commdpi.com The development of a molecularly imprinted polymer (MIP) on an electrode surface is another promising strategy. mdpi.com This involves creating a polymer with cavities specifically shaped to recognize and bind to the Amsonic acid molecule, providing high selectivity for the sensor. mdpi.com

Table 4: Potential Electrochemical Techniques for Amsonic Acid Disodium Salt

Technique Principle Potential Application
Cyclic Voltammetry (CV) Measures the current response to a linearly cycled potential sweep. Characterize the redox behavior of the amine groups on the molecule.
Electrochemical Impedance Spectroscopy (EIS) Measures the impedance of the electrode-solution interface over a range of frequencies. Detect binding events at a modified electrode surface. mdpi.com
Molecularly Imprinted Polymer (MIP) Sensor Uses a polymer with specific recognition sites for the target molecule. mdpi.com Highly selective and sensitive detection in complex samples like industrial streams.

Future Research Directions and Emerging Opportunities

Computational Design of Novel Amsonic Acid Disodium (B8443419) Salt-Based Materials

The advent of powerful computational tools offers unprecedented opportunities to design and predict the properties of novel materials derived from amsonic acid disodium salt. Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate the electronic and optical properties of both the parent molecule and its derivatives. longdom.orgsemanticscholar.orgresearchgate.netbiointerfaceresearch.comarabjchem.org

Computational studies can simulate how modifications to the molecular structure of amsonic acid disodium salt—such as the introduction of different functional groups—would impact its absorption and emission spectra. This in-silico approach can accelerate the discovery of new fluorescent whitening agents with enhanced performance characteristics, such as improved lightfastness or tailored emission wavelengths for specific applications in textiles, papers, and polymers. unishivaji.ac.inresearchgate.netspecialchem.com

Furthermore, computational modeling can be instrumental in designing novel polymers and supramolecular assemblies where amsonic acid disodium salt serves as a fundamental building block. By predicting the interactions between monomer units and the resulting polymer chain conformations, researchers can design materials with specific mechanical, thermal, and optical properties for advanced applications in materials science.

Table 1: Potential Computational Chemistry Applications for Amsonic Acid Disodium Salt Derivatives

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT)Design of new fluorescent whitening agentsAbsorption and emission spectra, quantum yield, photostability
Molecular Dynamics (MD)Development of novel polymersPolymer chain conformation, mechanical strength, thermal stability
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of intermolecular interactionsBinding energies, interaction types in supramolecular assemblies

Exploration of Unconventional Synthesis Routes

While traditional synthesis methods for amsonic acid disodium salt are well-established, there is significant scope for improvement in terms of efficiency, sustainability, and scalability. Unconventional synthesis routes, such as those employing flow chemistry and novel catalytic systems, present promising avenues for future research. beilstein-journals.orgacs.orgnih.govresearchgate.net

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for higher yields and purity. beilstein-journals.orgacs.orgnih.gov The application of flow microreactors to the synthesis of stilbene (B7821643) derivatives has demonstrated precise control over reaction parameters and rapid optimization. acs.orgnih.gov Exploring the adaptation of the multi-step synthesis of amsonic acid disodium salt to a continuous flow process could lead to a more streamlined and cost-effective manufacturing process.

Moreover, the development of novel catalytic methods for key reaction steps, such as amination and olefination, could significantly enhance the sustainability of the synthesis. Research into heterogeneous catalysts could simplify product purification and catalyst recovery, reducing waste generation. Modern cross-coupling reactions, such as the Heck and Suzuki reactions, which have been successfully applied to other stilbene derivatives, could also be explored for more efficient and selective syntheses. researchgate.netnih.gov

Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize both existing and novel synthesis routes, a deeper understanding of the reaction kinetics and mechanisms is essential. Advanced in-situ characterization techniques, particularly spectroscopic methods, can provide real-time insights into the chemical transformations occurring during the synthesis of amsonic acid disodium salt.

In-situ Raman spectroscopy is a powerful tool for monitoring chemical reactions in real-time, offering high sensitivity to changes in molecular vibrations. spectroscopyonline.commdpi.combeilstein-journals.org Its application to the synthesis of amsonic acid disodium salt could enable the tracking of reactant consumption, intermediate formation, and product generation without the need for offline sampling and analysis. spectroscopyonline.commdpi.com This would facilitate precise control over reaction endpoints and the identification of potential side reactions.

Table 2: Potential In-Situ Characterization Techniques for Amsonic Acid Disodium Salt Synthesis

TechniqueInformation ProvidedPotential Benefits
In-situ Raman SpectroscopyReal-time concentration of reactants, intermediates, and productsImproved reaction control, optimization of reaction time, detection of side products
In-situ FTIR SpectroscopyChanges in functional groupsMechanistic insights, monitoring of specific reaction steps
In-situ UV-Vis SpectroscopyFormation and disappearance of chromophoresTracking the formation of the stilbene backbone

Interdisciplinary Research with Related Fields in Chemical Engineering and Materials Science

The future of amsonic acid disodium salt extends beyond its traditional applications and into the realm of advanced materials and chemical engineering innovations. Its unique molecular structure, featuring a rigid stilbene core with reactive amino and sulfonic acid groups, makes it an attractive building block for a variety of functional materials.

In materials science, amsonic acid disodium salt can be utilized as a monomer or a cross-linking agent in the synthesis of novel polymers. The incorporation of its rigid, fluorescent backbone into polymer chains could lead to materials with enhanced thermal stability, mechanical strength, and unique optical properties. Such materials could find applications in areas like organic light-emitting diodes (OLEDs), sensors, and specialty coatings.

From a chemical engineering perspective, there are opportunities to optimize the production and formulation of products containing amsonic acid disodium salt derivatives. Research into the encapsulation of fluorescent whitening agents to control their release and improve their compatibility with different matrices is an area of active interest. Furthermore, understanding the aggregation behavior of these molecules in solution is crucial for developing stable and effective formulations for detergents, paper coatings, and textile finishing. google.com The principles of chemical engineering are also central to scaling up the unconventional synthesis routes discussed previously, ensuring that laboratory innovations can be translated into industrial-scale production.

Q & A

Q. How does the stability of amsonic acid disodium salt vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH extremes (e.g., pH 2–12 buffers) and elevated temperatures (40–60°C). Monitor degradation via spectrophotometry or mass spectrometry. Note that alkaline hydrolysis (as seen in PET recycling) may degrade disodium salts .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for amsonic acid disodium salt?

  • Methodological Answer : Systematically compare study parameters: (1) Purity verification (e.g., via CoA or in-house validation), (2) Bioassay conditions (cell lines, incubation time), (3) Synergistic effects from formulation excipients. Use meta-analysis tools to identify confounding variables .

Q. How can researchers optimize catalytic or enzymatic reactions involving amsonic acid disodium salt as a cofactor?

  • Methodological Answer : Design a factorial experiment varying cofactor concentration, temperature, and reaction time. Monitor reaction kinetics via stopped-flow spectrophotometry. Compare with structurally similar disodium salts (e.g., α-ketoglutarate) to identify optimal reaction pathways .

Q. What analytical techniques are most effective for tracking metabolic byproducts of amsonic acid disodium salt in in vivo studies?

  • Methodological Answer : Use isotope-labeled analogs (e.g., deuterated forms) combined with LC-MS/MS for high-sensitivity detection. Validate metabolite identification using reference standards and fragmentation libraries .

Methodological Design & Data Analysis

Q. How should researchers design a study to investigate the environmental impact of amsonic acid disodium salt?

  • Methodological Answer : Follow OECD guidelines for ecotoxicity testing: (1) Acute toxicity assays with Daphnia magna, (2) Biodegradability studies under aerobic/anaerobic conditions, (3) Bioaccumulation potential via logP measurements. Include negative controls (e.g., EDTA disodium salt) for benchmarking .

Q. What statistical approaches are suitable for analyzing dose-response relationships in amsonic acid disodium salt toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/LC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Account for batch-to-batch variability using mixed-effects models .

Synthesis & Characterization

Q. What are the challenges in synthesizing high-purity amsonic acid disodium salt, and how can they be mitigated?

  • Methodological Answer : Key challenges include residual solvent removal and sodium counterion stoichiometry. Optimize recrystallization in ethanol/water mixtures and validate purity via elemental analysis (Na content) and Karl Fischer titration (water content) .

Q. How can researchers validate the absence of toxic byproducts in synthesized amsonic acid disodium salt batches?

  • Methodological Answer : Perform LC-MS screening for known impurities (e.g., unreacted precursors). Use in silico toxicity prediction tools (e.g., QSAR models) to flag potential hazards. Cross-reference with regulatory databases (e.g., NIST) for unreported byproducts .

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